Cas no 931-64-6 (Bicyclo(2,2,2)-2-octene)

Bicyclo(2,2,2)-2-octene structure
Bicyclo(2,2,2)-2-octene structure
Nom du produit:Bicyclo(2,2,2)-2-octene
Numéro CAS:931-64-6
Le MF:C8H12
Mégawatts:108.180882453918
CID:815909

Bicyclo(2,2,2)-2-octene Propriétés chimiques et physiques

Nom et identifiant

    • Bicyclo(2,2,2)-2-octene
    • 2,2,2-BICYCLO-2-OCTENE
    • bicyclo[2.2.2]oct-2-ene
    • Bicyclo<2.2.2>-2-octene
    • 3,6-Endoethylenecyclohexene
    • Bicyclo[2.2.2]octene
    • Cyclohexene, 3,6-endo-(1,2-ethanediyl)-
    • Piscine à noyau: 1S/C8H12/c1-2-8-5-3-7(1)4-6-8/h1-2,7-8H,3-6H2
    • La clé Inchi: VIQRCOQXIHFJND-UHFFFAOYSA-N
    • Sourire: C1C2CCC(CC2)C=1

Propriétés calculées

  • Qualité précise: 108.09400

Propriétés expérimentales

  • Dense: 0.8341 (estimate)
  • Point de fusion: 111.4°C
  • Point d'ébullition: 137.85°C (rough estimate)
  • Indice de réfraction: 1.4770 (estimate)
  • Le PSA: 0.00000
  • Le LogP: 2.36260

Bicyclo(2,2,2)-2-octene Informations de sécurité

Bicyclo(2,2,2)-2-octene Données douanières

  • Code HS:2902199090
  • Données douanières:

    Code douanier chinois:

    2902199 090

    Résumé:

    2902110090 autres Cycloalcanes cyclooléfines et cycloterpènes. Conditions réglementaires: Non. TVA: 17,0%. Taux de remboursement: 9,0%. Taux NPF: 2,0%. Droit général: 30,0%

    Éléments de déclaration:

    Nom du produit, contenu des composants

    Résumé:

    2902199 090 autres Cycloalcanes, cycloènes et éthers cycliques. Conditions de surveillance: aucune. TVA: 17,0%. Taux de remboursement: 9,0%. Droit NPF: 2,0%. Droit général: 30,0%

Bicyclo(2,2,2)-2-octene PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
Enamine
EN300-249819-5.0g
bicyclo[2.2.2]oct-2-ene
931-64-6
5.0g
$2587.0 2023-02-20
Enamine
EN300-249819-1.0g
bicyclo[2.2.2]oct-2-ene
931-64-6
1.0g
$986.0 2023-02-20
Enamine
EN300-249819-10.0g
bicyclo[2.2.2]oct-2-ene
931-64-6
10.0g
$3253.0 2023-02-20
Enamine
EN300-249819-2.5g
bicyclo[2.2.2]oct-2-ene
931-64-6
2.5g
$2043.0 2023-02-20

Bicyclo(2,2,2)-2-octene Méthode de production

Synthetic Routes 1

Conditions de réaction
Référence
Synthesis of pyridones and dihydropyridines from pyrylium salts and nitriles from aldimines
Faid-Allah, Hassan M., Croatica Chemica Acta, 1987, 60(4), 717-33

Synthetic Routes 2

Conditions de réaction
Référence
Dienophilic properties of phenyl vinyl sulfone and trans-1-(phenylsulfonyl)-2-(trimethylsilyl)ethylene. Their utilization as synthons for ethylene, 1-alkenes, acetylene, and monosubstituted alkynes in the construction of functionalized six-membered rings via [4 + 2] π cycloaddition methodology
Carr, Richard V. C.; Williams, Richard V.; Paquette, Leo A., Journal of Organic Chemistry, 1983, 48(25), 4976-86

Synthetic Routes 3

Conditions de réaction
1.1 Reagents: Potassium hydroxide Solvents: Ethanol ,  Acetonitrile
Référence
Electroorganic synthesis. 40. Cyclic olefins by anodic oxidation of β-(trimethylsilyl)carboxylic acids. β-(Trimethylsilyl)acrylic acid derivatives as acetylene equivalents in Diels-Alder reactions
Hermeling, Dieter; Schaefer, Hans J., Chemische Berichte, 1988, 121(6), 1151-8

Synthetic Routes 4

Conditions de réaction
1.1 Reagents: Sodium Solvents: tert-Butanol ,  Tetrahydrofuran ;  48 h, reflux
Référence
Reactions of carbethoxycarbene with carbon-halogen bonds. Polar addition of deuterium bromide to bicyclo[2.2.2]-octene
Brockway, Nolan M., 1970, , ,

Synthetic Routes 5

Conditions de réaction
Référence
Deamination of endo- and exo-bicyclo[3.2.1]octan-3-ylamines and their derivatives
Maskill, H.; Wilson, Alan A., Journal of the Chemical Society, 1984, (8), 1369-76

Synthetic Routes 6

Conditions de réaction
1.1 Reagents: Methyl iodide ,  N,N,N′,N′-Tetramethylethylenediamine
Référence
Thermal Reactions of 7-d- and 8-d-Bicyclo[4.2.0]oct-2-enes
Baldwin, John E.; Leber, Phyllis A.; Powers, David C., Journal of the American Chemical Society, 2006, 128(31), 10020-10021

Synthetic Routes 7

Conditions de réaction
1.1 Reagents: Disodium phosphate Solvents: Methanol ,  Tetrahydrofuran ;  21 °C
Référence
A convergent fragment coupling strategy to access quaternary stereogenic centers
Kerkovius, Jeff K.; Wong, Alice R.; Mak, Victor W.; Reisman, Sarah E., Chemical Science, 2023, 14(16), 4397-4400

Synthetic Routes 8

Conditions de réaction
1.1 Catalysts: Boron trifluoride etherate Solvents: Diglyme ;  10 min, rt
1.2 Reagents: Dipotassium phosphate Solvents: Water ;  rt
1.3 Catalysts: Chloro[1,1′-(1,3-propanediyl)bis[1,1-diphenylphosphine-κP]]rhodium Solvents: Diglyme ;  20 h, 162 °C; 162 °C → rt
Référence
Unsaturated aldehydes as alkene equivalents in the Diels-Alder reaction
Taarning, Esben; Madsen, Robert, Chemistry - A European Journal, 2008, 14(18), 5638-5644

Synthetic Routes 9

Conditions de réaction
1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine ,  Methyllithium Solvents: Diethyl ether ;  cooled; overnight, rt; rt → -30 °C
1.2 Reagents: Water
Référence
Thermal Chemistry of Bicyclo[4.2.0]oct-2-enes
Powers, David C.; Leber, Phyllis A.; Gallagher, Sarah S.; Higgs, Andrew T.; McCullough, Lynne A.; et al, Journal of Organic Chemistry, 2007, 72(1), 187-194

Synthetic Routes 10

Conditions de réaction
Référence
Geometrical Dependence of the Highest Occupied Molecular Orbital in Bicyclic Systems: π-Facial Stereoselectivity of Bicyclic and Tricyclic Olefins
Tsuji, Motonori, Asian Journal of Organic Chemistry, 2015, 4(7), 659-673

Synthetic Routes 11

Conditions de réaction
Référence
Electrolytic decarboxylation of vicinal dicarboxylic acids to olefins. Preparation of tricyclo[3.2.2.02,4]nona-6,8-diene, and trans-bicyclo[6.2.0]dec-9-ene derivatives
Radlick, Phillip; Klem, Robert; Spurlock, Steven; Sims, James J.; Van Tamelen, Eugene E.; et al, Tetrahedron Letters, 1968, (49), 5117-21

Synthetic Routes 12

Conditions de réaction
Référence
Understanding the higher-order cycloaddition reactions of heptafulvene, tropone, and its nitrogen derivatives, with electrophilic and nucleophilic ethylenes inside the molecular electron density theory
Domingo, Luis R.; Perez, Patricia, New Journal of Chemistry, 2022, 46(24), 11520-11530

Synthetic Routes 13

Conditions de réaction
Référence
Synthesis of cyclic alkenes by pericyclic reactions. Diels-Alder reactions
Fringuelli, F.; Piermatti, O.; Pizzo, F.; Vaccaro, L., Science of Synthesis, 2010, 47, 561-736

Synthetic Routes 14

Conditions de réaction
1.1 Catalysts: Ethanol
Référence
Deamination of bicyclo[2.2.2]octan-2-yl and bicyclo[3.2.1]octan-2-ylamines. Evidence for classical precursors of nonclassical carbonium ions
Maskill, Howard; Wilson, Alan A., Journal of the Chemical Society, 1984, (1), 119-28

Synthetic Routes 15

Conditions de réaction
Référence
An ethylene and terminal olefin equivalent in [4 + 2] π cycloadditions. General synthetic application of phenyl vinyl sulfone to the construction of functionalized six-membered rings
Carr, Richard V. C.; Paquette, Leo A., Journal of the American Chemical Society, 1980, 102(2), 853-5

Synthetic Routes 16

Conditions de réaction
Référence
Gas phase preparation and reactions of adamantene.
Bian, Nanying; Jones, Maitland Jr., Journal of the American Chemical Society, 1995, 117(35), 8957-61

Synthetic Routes 17

Conditions de réaction
1.1 Reagents: Disodium phosphate Solvents: Methanol ,  Tetrahydrofuran ;  21 °C
Référence
A convergent fragment coupling strategy to access quaternary stereogenic centers
Kerkovius, Jeff K.; Wong, Alice R.; Mak, Victor W.; Reisman, Sarah E., ChemRxiv, 2022, 1, 1-5

Synthetic Routes 18

Conditions de réaction
1.1 Reagents: Tris(trimethylsilyl)silane Catalysts: Azobisisobutyronitrile Solvents: Toluene ;  1 h, reflux
Référence
Se-Phenyl Prop-2-eneselenoate: An Ethylene Equivalent for Diels-Alder Reactions
Jung, Michael E.; Perez, Felix; Regan, Collin F.; Yi, Sung Wook; Perron, Quentin, Angewandte Chemie, 2013, 52(7), 2060-2062

Synthetic Routes 19

Conditions de réaction
Référence
Reaction of bicyclo[2.2.2]octene with N-bromosuccin-imide
LeBel, Norman A.; Huber, Joel E.; Zalkow, Leon H., Journal of the American Chemical Society, 1962, 84, 2226-33

Synthetic Routes 20

Conditions de réaction
1.1 Reagents: Tris(trimethylsilyl)silane Catalysts: Azobisisobutyronitrile Solvents: Benzene ;  10 min, rt; 80 °C; 1 h, reflux; reflux → rt
Référence
Thermodynamic Control of Isomerizations of Bicyclic Radicals: Interplay of Ring Strain and Radical Stabilization
Jung, Michael E.; Roberts, Courtney A.; Perez, Felix; Pham, Hung V.; Zou, Lufeng; et al, Organic Letters, 2016, 18(1), 32-35

Bicyclo(2,2,2)-2-octene Raw materials

Bicyclo(2,2,2)-2-octene Preparation Products

Bicyclo(2,2,2)-2-octene Littérature connexe

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